Si–As vs. Si–P Bond Dissociation Energy: A Quantifiable Thermochemical Distinction
The Si–As bond in silylarsine is measurably weaker than the Si–P bond in silylphosphine, consistent with the trend of decreasing bond energy with increasing atomic number of the pnictogen. Electron-impact appearance potential measurements on H₂AsSiH₃ yield D(H₂As–SiH₃) = 73 kcal·mol⁻¹ [1]. The same research group's parallel study of silylphosphine (Part III of the series) reports D(H₂P–SiH₃) as more positive than D(H₂As–SiH₃), i.e., the Si–P bond is stronger, although an exact numerical difference was not resolved due to experimental uncertainty limits [2]. The comparison is explicitly drawn in the primary literature: 'D(H₂P-SiH₃) is more positive than D(H₂As-SiH₃), agreeing with the concept that the bond energy decreases in a chemical group as the atomic number increases' [3].
| Evidence Dimension | Bond dissociation energy (Si–As vs. Si–P) |
|---|---|
| Target Compound Data | D(H₂As–SiH₃) = 73 kcal·mol⁻¹ |
| Comparator Or Baseline | Silylphosphine: D(H₂P–SiH₃) > 73 kcal·mol⁻¹ (exact value not resolved; direction of difference confirmed) |
| Quantified Difference | D(H₂P–SiH₃) − D(H₂As–SiH₃) > 0 kcal·mol⁻¹; Si–P bond is stronger (estimated lower bound difference ~several kcal·mol⁻¹ based on group trends) |
| Conditions | Electron impact appearance potential measurements; time-of-flight mass spectrometry; ionization current 0.125 µA; 50-eV electrons for fragmentation; argon internal standard for voltage calibration |
Why This Matters
The lower Si–As bond dissociation energy translates to lower thermal activation barriers for Si–As bond cleavage during chemical vapor deposition or dehalosilylation, directly affecting precursor decomposition temperature and reactive flux of arsenic-containing species at the substrate surface.
- [1] Saalfeld, F.E.; McDowell, M.V., 'The Mass Spectra of Volatile Hydrides. V. Silylarsine', Inorg. Chem., 1967, 6, 96–99. View Source
- [2] Saalfeld, F.E.; Svec, H.J., 'Mass Spectra of Volatile Hydrides. III. Silylphosphine', Inorg. Chem., 1964, 3, 1442–1446. View Source
- [3] Ostdick, T.; McCusker, P.A., 'A Proton Magnetic Resonance Study of Some Alkylalkoxysilanes' (containing comparative thermochemical discussion of silylarsine vs. silylphosphine), Inorg. Chem., 1967, discussion referencing Saalfeld data. View Source
